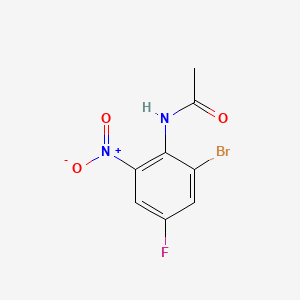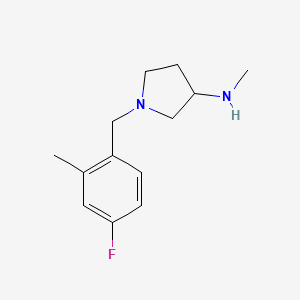
2-(Benzyloxy)-5-bromo-1-ethoxy-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-5-bromo-1-ethoxy-3-fluorobenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzyl group attached to an oxygen atom, which is further connected to a brominated, ethoxylated, and fluorinated benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-bromo-1-ethoxy-3-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Ethoxylation: The ethoxy group can be introduced via a nucleophilic substitution reaction using ethyl iodide (C2H5I) and a strong base like sodium hydride (NaH).
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-5-bromo-1-ethoxy-3-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of dehalogenated or defluorinated products.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-5-bromo-1-ethoxy-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential as a probe in biochemical assays and as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-5-bromo-1-ethoxy-3-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, influencing pathways involved in inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzyloxy)-1-methylpyridinium triflate: Used as a reagent for the synthesis of benzyl ethers and esters.
2-(Benzyloxy)ethanol: An intermediate in organic synthesis and a solvent.
Uniqueness
2-(Benzyloxy)-5-bromo-1-ethoxy-3-fluorobenzene is unique due to the combination of bromine, ethoxy, and fluorine substituents on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Propiedades
Fórmula molecular |
C15H14BrFO2 |
|---|---|
Peso molecular |
325.17 g/mol |
Nombre IUPAC |
5-bromo-1-ethoxy-3-fluoro-2-phenylmethoxybenzene |
InChI |
InChI=1S/C15H14BrFO2/c1-2-18-14-9-12(16)8-13(17)15(14)19-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
Clave InChI |
UJAQNHKRQKPSJX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)Br)F)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4-{[(Tert-butoxy)carbonyl]oxy}phenyl)boronic acid](/img/structure/B14775510.png)





![2-[[Bis(1,1-dimethylethyl)phosphino]methyl]-6-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-pyridine](/img/structure/B14775547.png)




